molecular formula C25H16FN3OS B11538902 (1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11538902
M. Wt: 425.5 g/mol
InChI Key: DNJULKZQAGXJOT-ZLNRFVROSA-N
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Description

2-(4-FLUOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a pyrroloquinoline core, which is fused with a thiophene ring and substituted with a fluorophenyl group and dicarbonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. The starting materials often include fluorobenzene derivatives, thiophene carboxylic acids, and pyrroloquinoline precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Cyclization: reactions to form the pyrroloquinoline core.

    Condensation: reactions to attach the thiophene ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Optimizing temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

  • 2-(4-Chlorophenyl)-1-(thiophene-2-carbonyl)-1H,2H,3H,3AH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile
  • 2-(4-Methylphenyl)-1-(thiophene-2-carbonyl)-1H,2H,3H,3AH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

Uniqueness

The uniqueness of 2-(4-FLUOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H16FN3OS

Molecular Weight

425.5 g/mol

IUPAC Name

(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C25H16FN3OS/c26-18-10-7-17(8-11-18)22-23(24(30)20-6-3-13-31-20)29-19-5-2-1-4-16(19)9-12-21(29)25(22,14-27)15-28/h1-13,21-23H/t21-,22-,23+/m1/s1

InChI Key

DNJULKZQAGXJOT-ZLNRFVROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5

Origin of Product

United States

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